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molecular formula C10H10ClNO3 B1422852 Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate CAS No. 182808-04-4

Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Cat. No. B1422852
M. Wt: 227.64 g/mol
InChI Key: VIKJMUYUUPEQNN-UHFFFAOYSA-N
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Patent
US05854261

Procedure details

Sulfuric acid (18 ml) was added dropwise to cooled methanol (90 ml). 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid (20 g) was added to the mixture which was subsequently stirred and refluxed for 3 hours. The reaction mixture was cooled and alkalized with CH3OH/NH3. The solvent was evaporated and the residue stirred in water. The precipitate was filtered off and washed with water and DIPE. The remaining solid was dried, yielding 17.2 g (81%) of methyl 4-amino-5-chloro-2,3-di-hydro-7-benzofurancarboxylate (intermediate 1; mp. 135.4° C.).
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][C:7]1[C:12]2[CH2:13][CH2:14][O:15][C:11]=2[C:10]([C:16]([OH:18])=[O:17])=[CH:9][C:8]=1[Cl:19].[CH3:20]O.N>CO>[NH2:6][C:7]1[C:12]2[CH2:13][CH2:14][O:15][C:11]=2[C:10]([C:16]([O:18][CH3:20])=[O:17])=[CH:9][C:8]=1[Cl:19] |f:2.3|

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
NC1=C(C=C(C2=C1CCO2)C(=O)O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.N
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was subsequently stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
STIRRING
Type
STIRRING
Details
the residue stirred in water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water and DIPE
CUSTOM
Type
CUSTOM
Details
The remaining solid was dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C2=C1CCO2)C(=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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